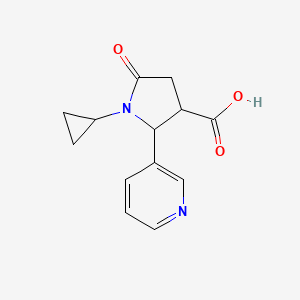

1-Cyclopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid

Description

1-Cyclopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a cyclopropyl group at position 1, a pyridin-3-yl substituent at position 2, and a carboxylic acid moiety at position 2. The 5-oxo group introduces a ketone functionality, contributing to its electrophilic reactivity.

Properties

IUPAC Name |

1-cyclopropyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-11-6-10(13(17)18)12(15(11)9-3-4-9)8-2-1-5-14-7-8/h1-2,5,7,9-10,12H,3-4,6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIULLCUFHFFGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(C(CC2=O)C(=O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a pyridine ring and a suitable leaving group can undergo cyclization with a cyclopropyl-substituted amine to form the desired pyrrolidine ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

1-Cyclopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream biological pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and reducing the enzyme’s catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

Cyclopropyl vs. Methyl/Other Aliphatic Groups :

The cyclopropyl group in the target compound confers rigidity and metabolic stability compared to the methyl group in 42346-68-9 . Cyclopropane’s ring strain and sp² hybridization enhance resistance to oxidative degradation, a critical advantage in drug design.Pyridin-3-yl vs. Phenyl/Fluorophenyl :

The pyridin-3-yl substituent introduces nitrogen-mediated hydrogen bonding, improving solubility and target interaction compared to phenyl (39629-86-2) or 4-fluorophenyl (312319-40-7) analogs . Fluorophenyl groups, however, may enhance membrane permeability due to increased lipophilicity.Carboxylic Acid Positioning :

The 3-carboxylic acid group is conserved across analogs, but stereochemistry (e.g., (2S,3R) configuration in compound 102 ) significantly influences bioactivity. For instance, the 4-chlorophenyl-substituted derivative exhibits a high melting point (191°C), suggesting strong crystalline packing and stability.- Specialized Substituents: The allyl group in 1-Allyl-5-oxo-pyrrolidine-3-carboxylic acid introduces a reactive double bond, which may lead to undesired metabolic conjugation (e.g., glutathione adducts).

Biological Activity

1-Cyclopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, effectiveness against specific targets, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

- CAS Number : 1219564-01-8

This compound exhibits its biological effects primarily through the inhibition of specific enzymes. Notably, it has been identified as a BACE-1 inhibitor , which is significant in the context of Alzheimer's disease treatment. BACE-1 (Beta-site amyloid precursor protein cleaving enzyme 1) is crucial for the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients.

Inhibition of BACE-1

Research indicates that derivatives of 5-oxopyrrolidine compounds, including this compound, have shown sub-micromolar activity against BACE-1. The interaction with the S2' subsite of BACE-1 allows for effective inhibition, making it a promising candidate for further development in neurodegenerative disease therapies .

Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial properties. A study on pyrrolidine derivatives indicated that compounds with similar structures exhibited significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Study on Antibacterial Properties

In vitro studies have demonstrated that certain pyrrolidine derivatives possess strong antibacterial effects. For instance, compounds structurally related to 1-Cyclopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine showed promising results against E. coli and Bacillus mycoides, with MIC values as low as 0.0048 mg/mL . These findings highlight the potential for developing new antibacterial agents based on this structural framework.

Research on Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound class. BACE-1 inhibitors are being explored not only for their role in reducing amyloid-beta production but also for their ability to protect neuronal cells from degeneration. Preliminary data suggest that these compounds may enhance cognitive function and reduce neuroinflammation in animal models .

Comparative Analysis of Biological Activities

| Compound | Biological Activity | MIC (mg/mL) | Target |

|---|---|---|---|

| 1-Cyclopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine | BACE-1 Inhibition | Sub-micromolar | Alzheimer's Disease |

| Pyrrolidine Derivative A | Antibacterial (S. aureus) | 0.0039 | Bacterial Infection |

| Pyrrolidine Derivative B | Antifungal (C. albicans) | 0.0048 | Fungal Infection |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.